molecular formula C20H23N3OS B11643559 2-methyl-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide

2-methyl-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B11643559
M. Wt: 353.5 g/mol
InChI Key: XGQVSDJMRYHEGJ-UHFFFAOYSA-N
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Description

2-methyl-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide is a compound that features a piperidine ring, which is a six-membered heterocyclic amine. Piperidine derivatives are widely used in medicinal chemistry due to their diverse biological activities. This compound is of interest in various fields, including drug discovery and development, due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide typically involves the reaction of 2-methylbenzoyl chloride with 4-(piperidin-1-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-methyl-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-methyl-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, or neuroprotective activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide is unique due to its specific structural features, such as the presence of a piperidine ring and a carbamothioyl group. These features contribute to its distinct biological activities and potential therapeutic applications. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic properties, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C20H23N3OS

Molecular Weight

353.5 g/mol

IUPAC Name

2-methyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C20H23N3OS/c1-15-7-3-4-8-18(15)19(24)22-20(25)21-16-9-11-17(12-10-16)23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-14H2,1H3,(H2,21,22,24,25)

InChI Key

XGQVSDJMRYHEGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCCC3

Origin of Product

United States

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